molecular formula C18H17BrFNO4 B1674677 LDN-76070 CAS No. 838842-80-1

LDN-76070

Cat. No.: B1674677
CAS No.: 838842-80-1
M. Wt: 410.2 g/mol
InChI Key: PWBKGPVHXOKOOE-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is an organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a quinolinone core structure, which is known for its diverse biological activities

Preparation Methods

The synthesis of LDN-76070 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 5-bromo-2-fluoroaniline with 3,4,5-trimethoxybenzaldehyde under acidic conditions.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinolinone core.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

4-(5-Bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield quinoline derivatives.

    Methylation: The methoxy groups can be introduced or modified through methylation reactions using methyl iodide and a base.

Major products formed from these reactions include substituted quinolinones, quinoline derivatives, and various functionalized aromatic compounds.

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its quinolinone core is known for anti-inflammatory, antiviral, and anticancer activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of LDN-76070 involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies using techniques like molecular docking and enzyme assays help elucidate these interactions.

Comparison with Similar Compounds

Similar compounds to LDN-76070 include:

The uniqueness of this compound lies in its quinolinone core, which imparts distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

838842-80-1

Molecular Formula

C18H17BrFNO4

Molecular Weight

410.2 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H17BrFNO4/c1-23-14-8-13-16(18(25-3)17(14)24-2)11(7-15(22)21-13)10-6-9(19)4-5-12(10)20/h4-6,8,11H,7H2,1-3H3,(H,21,22)

InChI Key

PWBKGPVHXOKOOE-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC(=C3)Br)F)OC)OC

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC(=C3)Br)F)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDN-76070;  LDN 76070;  LDN76070

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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